![molecular formula C19H23N3O3 B2747109 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 849458-65-7](/img/structure/B2747109.png)

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

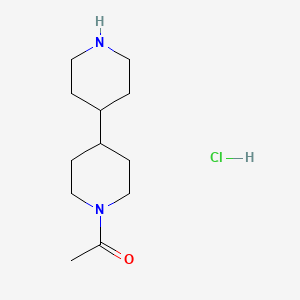

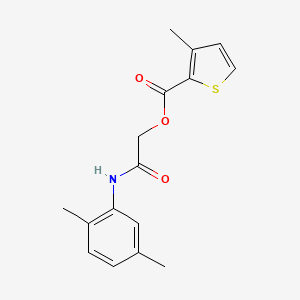

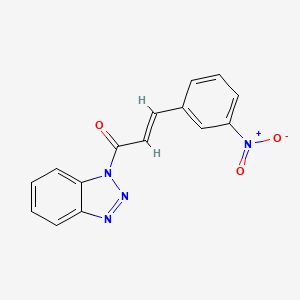

The compound is a complex organic molecule that contains an indole group (2,3-dihydro-1H-indol-1-yl), a ketone group (2-oxoethyl), a diazaspiro[4.5]decane group, and a dione group (2,4-dione). Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Dione refers to a type of compound with two ketone groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the ketone group, and the formation of the diazaspiro[4.5]decane ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole group would contribute to the aromaticity of the molecule, while the ketone group would introduce polarity. The diazaspiro[4.5]decane group would add complexity to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole group might undergo electrophilic substitution reactions, while the ketone group could be involved in nucleophilic addition reactions. The diazaspiro[4.5]decane group might undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ketone group might increase its solubility in polar solvents. The aromatic indole group might contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties

The title compound is characterized by its unique structure comprising two connected rings: a piperazine-2,5-dione ring and a five-membered ring. It exhibits a slight boat conformation for the piperazine-2,5-dione (DKP) ring, with the bonded methyl group in an equatorial position. The five-membered ring adopts an envelope conformation. This structural arrangement facilitates intermolecular N—H⋯O hydrogen bonds, linking molecules into chains in the crystal structure, indicative of its potential for forming stable molecular assemblies (Rohlíček et al., 2010).

Potential Pharmacological Interest

The compound's structure is related to a class of molecules that have been synthesized and tested for muscarinic receptor binding affinity. These studies have led to the identification of compounds with selective agonist properties, highlighting the relevance of the spirocyclic structure to the design of molecules with potential pharmacological applications (Ishihara et al., 1992). Furthermore, the incorporation of halogenated benzoyl groups into cyclohexane-5-spirohydantoin derivatives has been explored to understand the influence of such modifications on molecular interactions and packing preferences, offering insights into how structural changes can affect biological activity (Lazić et al., 2022).

Supramolecular Chemistry and Material Science Applications

Research has also extended into the supramolecular outcomes of modifying spirohydantoin derivatives, such as the introduction of fluorination to assess the cooperative effects of intermolecular interactions. These studies are fundamental in the field of crystal engineering, where the goal is to design materials with specific physical properties through controlled molecular assembly and interaction (Simić et al., 2021).

Synthesis and Chemical Reactivity

The compound's framework serves as a basis for synthesizing a variety of spirocyclic structures, demonstrating enhanced reactivity in specific chemical reactions. For instance, the use of cyclic anhydrides formed from dicarboxylic acids in the Castagnoli-Cushman reaction with imines showcases the compound's role in facilitating broad substrate scope and enhanced reactivity, illustrating its utility in organic synthesis (Rashevskii et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, contributing to the compound’s therapeutic potential.

Result of Action

It is known that indole derivatives can have a wide range of effects due to their diverse biological activities .

Biochemische Analyse

Biochemical Properties

The indole nucleus in 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can bind with high affinity to multiple receptors, making it useful in developing new derivatives

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-6-9-19(10-7-13)17(24)22(18(25)20-19)12-16(23)21-11-8-14-4-2-3-5-15(14)21/h2-5,13H,6-12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLZDKDIDRROEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)

![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)